
2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one, also known as 2E6TP, is a synthetic compound with a wide range of applications in scientific research. It is a pyridazinone derivative that has been studied for its potential uses in the development of new drugs, as well as for its potential in various biochemical and physiological processes.
Applications De Recherche Scientifique
2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one has a wide range of applications in scientific research. It has been studied for its potential to act as an antioxidant and anti-inflammatory agent. It has also been studied for its potential to act as a novel anticonvulsant drug, and for its ability to act as an inhibitor of the enzyme monoamine oxidase (MAO). In addition, 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one has been studied for its potential to act as a neuroprotective agent, and for its potential to be used in the treatment of Alzheimer’s disease.
Mécanisme D'action
The exact mechanism of action of 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one is not yet fully understood. However, it is believed that 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one acts as an antioxidant and anti-inflammatory agent by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. It is also believed that 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to have a protective effect on neurons, and to be able to reduce the toxicity of certain drugs. In addition, 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one in lab experiments is that it is relatively easy to synthesize. It also has a wide range of applications in scientific research, which makes it a useful tool for researchers. However, there are some limitations to using 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one in lab experiments. It is a synthetic compound, which means that it may not be as effective as naturally occurring compounds. In addition, there is limited information available about the exact mechanism of action of 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one, which makes it difficult to determine its efficacy.
Orientations Futures
There are a number of potential future directions for 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one research. One potential direction is to further investigate its potential as an antioxidant and anti-inflammatory agent. It is also possible that 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one could be used in the development of new drugs, or as an inhibitor of the enzyme monoamine oxidase. Additionally, further research could be done to investigate the potential of 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one to be used in the treatment of Alzheimer’s disease. Finally, further research could be done to better understand the exact mechanism of action of 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one.
Méthodes De Synthèse
2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one can be synthesized through a series of steps starting with the reaction of p-tolylhydrazine and ethyl bromoacetate in anhydrous acetic acid. This reaction yields an intermediate product, which is then reacted with sodium nitrite in acetic acid to form 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one. The reaction is catalyzed by a base such as sodium ethoxide and the product is purified by recrystallization.
Propriétés
IUPAC Name |
2-ethyl-6-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-3-15-13(16)9-8-12(14-15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTRMCXYANZOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B6524330.png)
![6-(3,4-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524332.png)

![N-[(4-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524353.png)

![7-(4-benzylpiperidine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524376.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B6524377.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B6524380.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6524418.png)
![ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524420.png)
![N-[(2-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524422.png)
![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6524428.png)